molecular formula C20H20N2OS B2528852 N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide CAS No. 671198-71-3

N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide

Cat. No.: B2528852
CAS No.: 671198-71-3
M. Wt: 336.45
InChI Key: AROBIVJUSFUVTB-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide is an organic compound with the CAS Registry Number 671198-71-3 and a molecular formula of C 20 H 20 N 2 OS [ citation:1 ]. It has a molecular weight of 336.45 g/mol [ citation:1 ]. The compound's structure features a quinoline group linked via a sulfanyl bridge to a propanamide chain, which is further substituted with a 2-phenylethyl group. Its InChI Key is AROBIVJUSFUVTB-UHFFFAOYSA-N [ citation:1 ]. This chemical is offered as a high-purity solid for research applications. It is referenced in multiple scientific publications, indicating its utility in various chemical and biochemical research areas, such as the development of fluorescent probes and materials science [ citation:1 ]. Researchers can procure this compound from several certified suppliers, with availability in quantities ranging from micromoles to milligrams [ citation:1 ]. Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(2-phenylethyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-19(21-14-12-16-6-2-1-3-7-16)13-15-24-20-11-10-17-8-4-5-9-18(17)22-20/h1-11H,12-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROBIVJUSFUVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a propanamide group with a phenethyl substituent. This structural arrangement is significant for its biological interactions, particularly in targeting specific receptors and pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
  • Anti-inflammatory Properties : It has been shown to modulate inflammatory responses through interaction with specific receptors.
  • Inhibition of Cell Proliferation : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it may induce apoptosis through caspase activation and cell cycle arrest.
  • Targeting Kinase Pathways : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as AURKA and FLT3, suggesting a potential mechanism for this compound as well.

Case Studies

A study involving derivatives of quinoline compounds indicated that modifications at the 3-position significantly enhanced cytotoxicity against tumor cells. The introduction of specific substituents led to improved growth inhibition rates compared to standard chemotherapeutics.

CompoundGI50 (nM)Mechanism of Action
This compoundTBDApoptosis induction
5f (related derivative)15Tubulin polymerization inhibition

Receptor Interaction

The compound is believed to interact with G protein-coupled receptors (GPCRs), which play crucial roles in mediating inflammatory responses. By modulating these pathways, it may help alleviate conditions characterized by excessive inflammation.

Research Findings

Research has shown that certain quinoline derivatives can inhibit the activation of inflammatory mediators in vitro. This suggests that this compound could similarly affect inflammatory pathways, potentially providing therapeutic benefits in diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Fentanyl Derivatives

Fentanyl analogs, such as para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide), share the N-(2-phenylethyl)propanamide core but replace the quinoline-sulfanyl group with a piperidine ring and fluorophenyl substituent. These modifications confer potent opioid receptor agonism, whereas the quinoline-sulfanyl group in the target compound may redirect activity toward non-opioid targets, such as kinases or carbonic anhydrases .

Benzimidazole Sulfonamides

Compounds like N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () feature a propanamide chain with sulfonamide and hydroxyphenyl groups.

Sulfanyl-Substituted Propanamides

(2R)-N,3-diphenyl-2-sulfanyl-propanamide () shares the sulfanyl-propanamide motif but lacks the quinoline and phenylethyl groups.

Opioid vs. Non-Opioid Targets

Fentanyl derivatives (e.g., para-fluorofentanyl, para-chloroisobutyryl fentanyl) exhibit µ-opioid receptor agonism, leading to analgesic effects. In contrast, the quinoline-sulfanyl group in the target compound may interact with enzymes like carbonic anhydrase or tyrosine kinases, as seen in related benzimidazole sulfonamides () or quinoline-based drugs .

Cytotoxicity Screening

The microculture tetrazolium assay () highlights methodologies applicable to evaluating the target compound’s cytotoxicity.

Physicochemical and Metabolic Properties

Solubility and Lipophilicity

The quinoline-sulfanyl group increases molecular weight (~337 g/mol) and lipophilicity compared to simpler propanamides. This may reduce aqueous solubility, a challenge observed in fentanyl analogs () and benzimidazole derivatives () .

Metabolic Stability

Metabolites like 2-amino-N-{2-amino-2-[methyl(2-phenylethyl)amino]acetyl}-3-(4-hydroxyphenyl)-N-(4-methanesulfinylbutanoyl)propanamide () suggest that propanamides with bulky substituents undergo complex biotransformation. The quinoline ring in the target compound may slow hepatic clearance due to steric hindrance .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide Propanamide 2-Phenylethyl, Quinolin-2-ylsulfanyl ~337 Hypothesized enzyme inhibition N/A
Para-fluorofentanyl Propanamide + Piperidine 4-Fluorophenyl, 2-Phenylethyl ~376 µ-Opioid receptor agonist
(2R)-N,3-diphenyl-2-sulfanyl-propanamide Propanamide Diphenyl, Sulfanyl ~257 Unknown
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Propanamide + Benzimidazole Sulfonamide, Hydroxyphenyl ~432 Carbonic anhydrase inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis typically involves coupling quinoline-2-thiol to a propanamide backbone via nucleophilic substitution. A common approach includes:

  • Step 1 : Activation of the quinoline-2-thiol group using thiophilic reagents (e.g., Lawesson’s reagent) to enhance reactivity .
  • Step 2 : Amide bond formation between the activated thiol and propanamide intermediate under anhydrous conditions (e.g., DCC/DMAP coupling) .
  • Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR should confirm the presence of the phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and quinoline sulfanyl moiety (δ 8.1–8.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C20H19N2OS2C_{20}H_{19}N_2OS_2) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer :

  • In vitro receptor binding assays : Test affinity for opioid receptors (µ, κ, δ) using radiolabeled ligands (e.g., 3^3H-DAMGO for µ receptors) .
  • Cell viability assays : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT assays .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological profile of this compound?

  • Methodological Answer :

  • Chiral synthesis : Use enantioselective catalysts (e.g., Sharpless epoxidation) to isolate stereoisomers .
  • Pharmacological testing : Compare ED50_{50} values in analgesia models (e.g., hot-plate test in mice) and receptor binding selectivity (e.g., µ vs. δ receptors). For example, (3R,4S)-configured analogs show 10,000-fold higher µ receptor affinity than their enantiomers .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-analysis : Cross-reference data from fluorinated analogs (e.g., para-fluorofentanyl vs. meta-fluorofentanyl) to assess positional effects on receptor binding .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with µ receptor extracellular loops, explaining potency variations .

Q. How can metabolic pathways of this compound be elucidated to inform toxicity studies?

  • Methodological Answer :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Key enzymes (e.g., CYP3A4) can be identified using selective inhibitors .
  • Isotope labeling : Synthesize 14^{14}C-labeled analogs to track metabolic degradation products in rodent models .

Q. What are the critical factors in designing structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Functional group modifications : Replace the quinoline-2-sulfanyl group with pyridine or thiophene derivatives to assess impact on µ receptor binding .
  • Bioisosteric substitutions : Swap the phenylethyl moiety with benzodioxole or indole groups to evaluate changes in blood-brain barrier permeability (logP calculations via ChemDraw) .

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